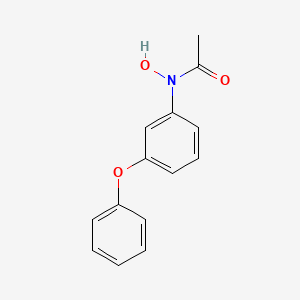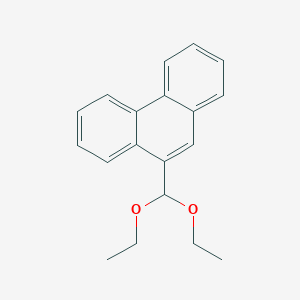![molecular formula C13H10N2O2 B14344954 2-ethyl-1H-benzo[f]benzimidazole-4,9-dione CAS No. 91822-69-4](/img/structure/B14344954.png)
2-ethyl-1H-benzo[f]benzimidazole-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-1H-benzo[f]benzimidazole-4,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of 2-acetyl-6-(4-methylpent-3-enyl)-1,4-naphthoquinone with hydrazines in the presence of triethylamine and catalytic glacial acetic acid . Another approach involves the condensation of o-phenylenediamine with carboxylic acids or aldehydes under dehydrating conditions such as hydrochloric acid or polyphosphoric acid .
Industrial Production Methods: Industrial production methods for this compound often utilize large-scale cyclization reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic catalysis.
Major Products: The major products formed from these reactions include substituted benzimidazoles, quinones, and hydroquinones, which have significant applications in various fields .
Scientific Research Applications
2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-1H-benzo[f]benzimidazole-4,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and proteins, disrupting their normal function.
Pathways Involved: The compound can interfere with cellular pathways such as the mitotic spindle formation, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Benzimidazole: A parent compound with similar structural features but lacking the ethyl and quinone functionalities.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting different biological activities.
Quinone Derivatives: Compounds with similar quinone structures but different substituents, affecting their redox properties.
Uniqueness: 2-Ethyl-1H-benzo[f]benzimidazole-4,9-dione is unique due to its combined benzimidazole and quinone functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological effects compared to its analogs .
Properties
CAS No. |
91822-69-4 |
|---|---|
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
2-ethyl-1H-benzo[f]benzimidazole-4,9-dione |
InChI |
InChI=1S/C13H10N2O2/c1-2-9-14-10-11(15-9)13(17)8-6-4-3-5-7(8)12(10)16/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
BDRALAFPLKRVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(N1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


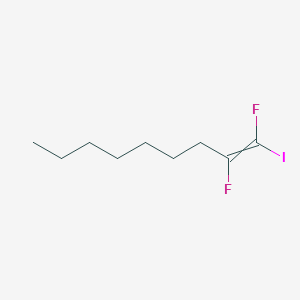
![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)
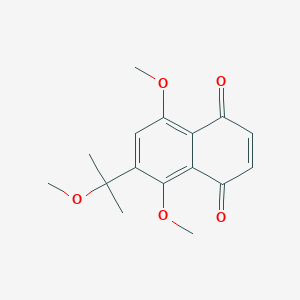
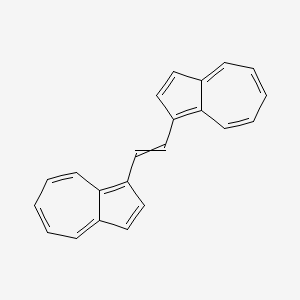
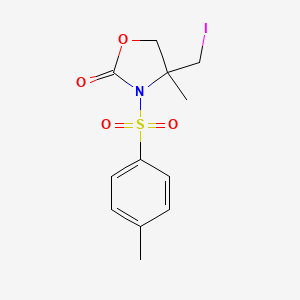
![2,2'-[(4-Amino-6-chloro-1,3-phenylene)disulfonyl]di(ethan-1-ol)](/img/structure/B14344893.png)
![2-[(4-Methoxyphenyl)(phenyl)methyl]propane-1,3-diol](/img/structure/B14344900.png)


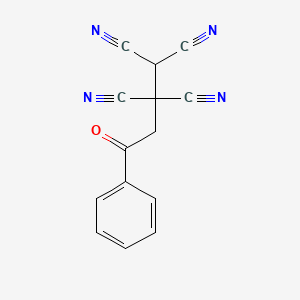
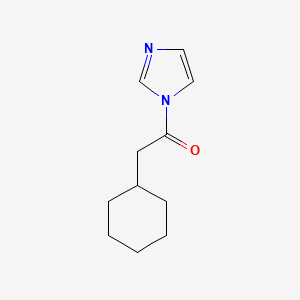
![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
